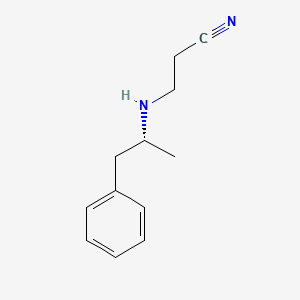
Fenproporex, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It was developed in the 1960s and is primarily used as an appetite suppressant for the treatment of obesity . Fenproporex is metabolized into amphetamine in the body, which contributes to its stimulant effects . Despite its effectiveness, it has been withdrawn in many countries due to concerns about abuse and addiction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fenproporex can be synthesized through a multi-step process involving the reaction of phenylpropanolamine with cyanogen bromide to form the intermediate compound, which is then reacted with ammonia to produce Fenproporex . The reaction conditions typically involve controlled temperatures and the use of solvents such as acetonitrile .
Industrial Production Methods
Industrial production of Fenproporex follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common in the analysis and purification stages .
Análisis De Reacciones Químicas
Types of Reactions
Fenproporex undergoes several types of chemical reactions, including:
Oxidation: Fenproporex can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Fenproporex can undergo substitution reactions, particularly involving the amino group.
Common Reagents and Conditions
Common reagents used in the reactions involving Fenproporex include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents like acetonitrile .
Major Products Formed
The major products formed from the reactions of Fenproporex include amphetamine and other metabolites that retain some of the stimulant properties of the parent compound .
Aplicaciones Científicas De Investigación
Fenproporex has been extensively studied for its applications in various fields:
Mecanismo De Acción
Fenproporex exerts its effects primarily through its metabolism into amphetamine, which then acts on the central nervous system. Amphetamine increases the release of norepinephrine and dopamine, leading to increased alertness, reduced appetite, and enhanced mood . The molecular targets involved include the norepinephrine and dopamine transporters, which are inhibited by amphetamine, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparación Con Compuestos Similares
Similar Compounds
Amphetamine: Shares a similar chemical structure and mechanism of action but is more potent and has a higher potential for abuse.
Methamphetamine: Another stimulant with a similar structure but significantly higher potency and abuse potential.
Diethylpropion: Used as an appetite suppressant but has a different chemical structure and a lower potential for abuse.
Uniqueness of Fenproporex
Fenproporex is unique in that it is metabolized into amphetamine, providing a delayed stimulant effect. This property makes it distinct from other appetite suppressants that do not produce active metabolites . Additionally, its use in combination with other compounds to create “rainbow diet pills” highlights its versatility in weight loss treatments .
Propiedades
Número CAS |
37577-20-1 |
|---|---|
Fórmula molecular |
C12H16N2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
3-[[(2R)-1-phenylpropan-2-yl]amino]propanenitrile |
InChI |
InChI=1S/C12H16N2/c1-11(14-9-5-8-13)10-12-6-3-2-4-7-12/h2-4,6-7,11,14H,5,9-10H2,1H3/t11-/m1/s1 |
Clave InChI |
IQUFSXIQAFPIMR-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](CC1=CC=CC=C1)NCCC#N |
SMILES canónico |
CC(CC1=CC=CC=C1)NCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















